molecular formula C17H23BO4 B2650401 methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate CAS No. 1004294-83-0

methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate

Cat. No.: B2650401
CAS No.: 1004294-83-0
M. Wt: 302.18
InChI Key: XPMIAPQNTQXJNU-UHFFFAOYSA-N
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Description

Methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring attached to a phenyl group, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the boronic ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced to the phenyl ring through a reaction with a suitable boronic acid derivative.

    Cyclopropanation: The phenylboronic ester is then subjected to cyclopropanation using a suitable cyclopropane precursor under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into alcohols or other reduced forms.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.

    Catalysis: It serves as a ligand or catalyst in various organic reactions, including cross-coupling reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities or cellular processes.

Industry:

Mechanism of Action

The mechanism by which methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with diols or other nucleophilic groups, making it useful in enzyme inhibition or as a molecular probe. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
  • 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness: Methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate stands out due to its combination of a cyclopropane ring and a boronic ester group, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring high specificity and stability .

Properties

IUPAC Name

methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO4/c1-15(2)16(3,4)22-18(21-15)13-8-6-7-12(11-13)17(9-10-17)14(19)20-5/h6-8,11H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMIAPQNTQXJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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